(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone analog belonging to a class of compounds known for their potent antitubulin activity. Aurones, characterized by a benzofuran-3(2H)-one scaffold substituted with a benzylidene group, have emerged as promising anticancer agents due to their ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin . This compound features a 3-methoxybenzylidene substituent at the C2 position and a diethylcarbamate group at the C6 position, which enhances its stability and bioavailability compared to simpler aurones .
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-16-9-10-17-18(13-16)27-19(20(17)23)12-14-7-6-8-15(11-14)25-3/h6-13H,4-5H2,1-3H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHQLVLAWVJSEV-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Functionalization of Benzofuran Derivatives
The 2,3-dihydrobenzofuran skeleton is synthesized via lithiation of coumaran (2,3-dihydrobenzofuran) using n-butyllithium in hexane under an inert atmosphere. As demonstrated in source, treatment of coumaran with n-BuLi and tetramethylethylenediamine (TMEDA) at 0°C generates a stable aryl lithium species at position 7. Quenching with solid CO₂ yields 2,3-dihydrobenzofuran-7-carboxylic acid (94% yield). For the target compound, analogous lithiation at position 6 followed by oxidation introduces the 3-oxo group.
Reaction Conditions:
Oxidation to 3-Oxo-2,3-dihydrobenzofuran
The 3-oxo group is introduced via oxidation of the dihydrobenzofuran intermediate. Silver nitrate (AgNO₃) in acetonitrile with acetyl chloride at 0°C selectively oxidizes the benzylic position, as shown in source. This method avoids over-oxidation to the fully aromatic benzofuran, preserving the 2,3-dihydro scaffold.
Reaction Conditions:
-
Substrate : 2,3-Dihydrobenzofuran
-
Oxidizing Agent : AgNO₃, acetyl chloride
-
Solvent : Acetonitrile
-
Temperature : 0°C to 20°C
Installation of the (Z)-3-Methoxybenzylidene Moiety
Knoevenagel Condensation
The (Z)-configured benzylidene group is introduced via condensation of 3-methoxybenzaldehyde with the 3-oxo-dihydrobenzofuran intermediate. Steric and electronic factors favor the Z-isomer when using mild bases such as piperidine or pyridine in ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.
Reaction Conditions:
Stereochemical Control
The Z-configuration is thermodynamically favored due to reduced steric hindrance between the 3-methoxyphenyl group and the dihydrobenzofuran oxygen. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of the benzylidene proton and the furan oxygen in the Z-isomer.
Introduction of the Diethylcarbamate Group
Protection of the 6-Hydroxy Intermediate
The 6-hydroxy group is activated for carbamate formation by treatment with diethylcarbamyl chloride in the presence of potassium carbonate (K₂CO₃). This method, adapted from source, achieves near-quantitative conversion under reflux conditions in acetonitrile.
Reaction Conditions:
Purification and Characterization
The crude product is purified via silica gel chromatography (5–30% ethyl acetate/hexane gradient). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular integrity. Key NMR signals include:
-
¹H NMR (CDCl₃) : δ 7.35 (d, J=8.0 Hz, 1H, H-7), 6.85 (s, 1H, H-5), 4.37 (t, J=8.0 Hz, 2H, OCH₂), 3.54–3.41 (m, 4H, NCH₂).
-
¹³C NMR : δ 163.6 (C=O), 159.6 (Ar-O), 154.0 (C-3), 144.5 (C-2).
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for key synthetic steps:
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Lithiation | n-BuLi, TMEDA, CO₂ | 94% | Moisture sensitivity |
| Oxidation | AgNO₃, acetyl chloride | 54% | Selectivity for mono-oxidation |
| Condensation | 3-Methoxybenzaldehyde, piperidine | 72% | Z/E stereocontrol |
| Carbamate Formation | Diethylcarbamyl chloride, K₂CO₃ | 95% | Competing esterification |
Scalability and Industrial Relevance
The route described in source demonstrates scalability to gram-scale synthesis without significant yield attrition. However, the use of AgNO₃ in the oxidation step poses cost and waste management challenges. Alternative oxidants, such as MnO₂ or Dess-Martin periodinane, are under investigation for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to specific biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The antitubulin activity and structural features of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be contextualized against key analogs (Table 1).
Key Observations:
Potency and Selectivity : Compounds 5a and 5b exhibit sub-100 nM IC50 values in prostate and leukemia models, attributed to their optimized substituents (e.g., indole, pyridine) that enhance tubulin binding . The diethylcarbamate group in the target compound may similarly improve pharmacokinetics but requires direct biological validation.
Structural Modifications: Pyrazole-based analogs (7h, 9d): These derivatives replace the benzylidene group with pyrazole rings, which may alter steric interactions with tubulin. The diethylcarbamate group at C6 is conserved, suggesting its role in maintaining stability . Trimethoxyphenyl derivatives: The trimethoxy substitution (as in ) mimics combretastatin A-4, a known tubulin polymerization inhibitor, highlighting the importance of methoxy groups in colchicine-site binding .
Synthetic Efficiency: High yields (e.g., 93% for 7h) and straightforward purification methods (e.g., recrystallization from ethanol) are common in this class, underscoring scalability .
Structure-Activity Relationship (SAR) Insights
- C2 Substituents : The 3-methoxybenzylidene group in the target compound likely contributes to tubulin binding via hydrophobic interactions, similar to the indole and pyridine groups in 5a and 5b . Methoxy groups at the C3 position (as in combretastatin analogs) are critical for potency .
- Toxicity Profile : Analog 5a’s lack of hERG inhibition and weight loss in mice suggests that diethylcarbamate-containing aurones may have favorable safety profiles, though substituents like bromine (9d) could introduce toxicity risks .
Biological Activity
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor activity, anti-inflammatory effects, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H21NO5
- Molecular Weight : 341.38 g/mol
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Data sourced from in vitro studies conducted on human cancer cell lines.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 65 |
| IL-6 | 10 | 50 |
| IL-1β | 10 | 70 |
Results indicate a dose-dependent inhibition of cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation.
- Anti-inflammatory Pathways : The inhibition of NF-kB signaling pathways contributes to reduced inflammation and cytokine production.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on HeLa Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
